molecular formula C5H8N2O B1266861 Ethyl 2-cyanoethanecarboximidate CAS No. 42003-88-3

Ethyl 2-cyanoethanecarboximidate

Cat. No.: B1266861
CAS No.: 42003-88-3
M. Wt: 112.13 g/mol
InChI Key: CJTDBBPQNDKTLR-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoethanecarboximidate is an organic compound with the molecular formula C6H10N2O. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. The reaction mixture is heated to 130-140°C, and the by-products, ethyl acetate and acetic acid, are distilled off. The remaining residue is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated distillation units helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanoethanecarboximidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form ethyl 2-cyanoethanoate and ammonia.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Condensation Reactions: Catalysts such as acids or bases are often used to drive the condensation reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted ethyl 2-cyanoethanecarboximidates.

    Hydrolysis: Ethyl 2-cyanoethanoate and ammonia.

    Condensation Reactions: Various complex organic molecules depending on the reactants used.

Scientific Research Applications

Ethyl 2-cyanoethanecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity towards nucleophiles. The compound’s cyano and imidate groups make it highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules with high precision.

Comparison with Similar Compounds

  • Ethyl 2-cyanoacetate
  • Ethyl 2-cyanoethanoate
  • Ethyl 2-cyanoethanimideate

Comparison: Ethyl 2-cyanoethanecarboximidate is unique due to its imidate group, which provides distinct reactivity compared to similar compounds like ethyl 2-cyanoacetate and ethyl 2-cyanoethanoate. The presence of the imidate group allows for more versatile reactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 2-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-8-5(7)3-4-6/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDBBPQNDKTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292439
Record name ethyl 2-cyanoethanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42003-88-3
Record name NSC82618
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyanoethanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyanoethanecarboximidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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